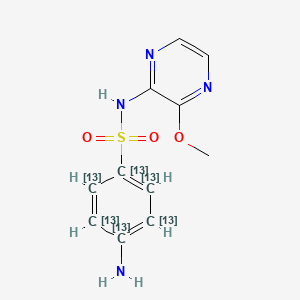
Sulfalene-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfalene-13C6: is a labeled version of Sulfalene, also known as Sulfametopyrazine. It is an antimalarial agent and a long-acting sulfonamide antibacterial. The compound is labeled with six carbon-13 isotopes, making it useful for various scientific research applications, particularly in the field of drug development and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of Sulfalene-13C6 involves the incorporation of carbon-13 isotopes into the Sulfalene molecule. This process typically requires specialized equipment and conditions to ensure the accurate placement of the isotopes. The exact synthetic route may vary, but it generally involves the use of labeled precursors and careful control of reaction conditions to achieve high purity and yield .
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of automated systems to control reaction parameters and ensure consistent quality. The final product is subjected to rigorous quality control measures to confirm its purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions: : Sulfalene-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to ensure the desired outcomes .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: : In chemistry, Sulfalene-13C6 is used as a tracer for studying reaction mechanisms and pathways. Its labeled isotopes allow researchers to track the movement of carbon atoms during chemical reactions .
Biology: : In biological research, this compound is used to study metabolic pathways and enzyme interactions. Its isotopic labeling provides a means to trace the compound’s fate within biological systems .
Medicine: : In medicine, this compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. Its labeled isotopes help in quantifying the drug’s behavior in the body .
Industry: : In the industrial sector, this compound is used in the development of new drugs and therapeutic agents. Its unique properties make it valuable for studying drug interactions and optimizing formulations .
Mechanism of Action
Sulfalene-13C6 exerts its effects by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By competitively inhibiting this enzyme, this compound prevents the binding of para-aminobenzoic acid, thereby disrupting folic acid synthesis and inhibiting bacterial growth .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to Sulfalene-13C6 include other sulfonamide antibiotics such as Sulfamethoxazole, Sulfadiazine, and Sulfisoxazole. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and spectrum of activity .
Uniqueness: : this compound is unique due to its isotopic labeling, which makes it particularly valuable for research applications. Its long-acting nature and specific inhibitory action on dihydropteroate synthetase also distinguish it from other sulfonamides .
Properties
Molecular Formula |
C11H12N4O3S |
|---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
4-amino-N-(3-methoxypyrazin-2-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide |
InChI |
InChI=1S/C11H12N4O3S/c1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)/i2+1,3+1,4+1,5+1,8+1,9+1 |
InChI Key |
KXRZBTAEDBELFD-AHBHZWPESA-N |
Isomeric SMILES |
COC1=NC=CN=C1NS(=O)(=O)[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)N |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


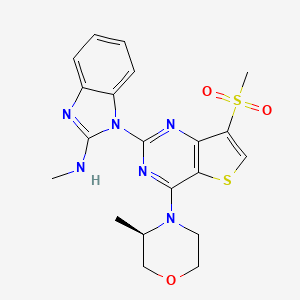

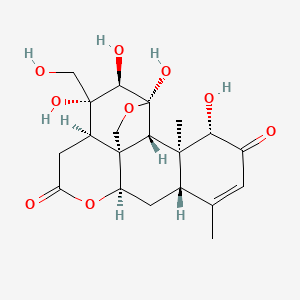
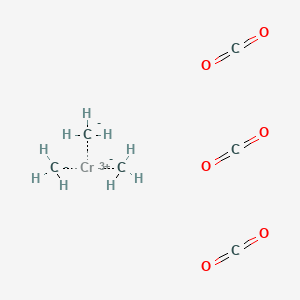
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12409848.png)
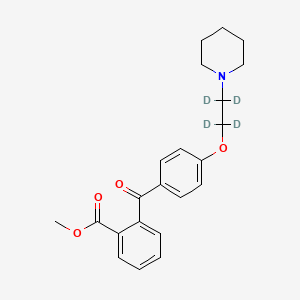

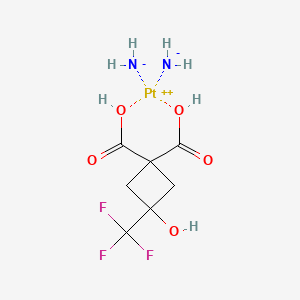
![disodium;5-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-[bis(2-hydroxyethyl)amino]-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12409868.png)
![(7-amino-2-methylphenothiazin-3-ylidene)azanium;(7-amino-8-methylphenothiazin-3-ylidene)-dimethylazanium;dimethyl-[8-methyl-7-(methylamino)phenothiazin-3-ylidene]azanium;2-methyl-7-methyliminophenothiazin-10-ium-3-amine;tetrachloride](/img/structure/B12409869.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-octylphenyl)propyl]acetamide-d4](/img/structure/B12409881.png)
![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409892.png)

